Thymalfasin
Overview
Description
- Thymalfasin is a chemically synthesized version of thymosin alpha 1 , which is identical to the naturally occurring human thymosin alpha 1.
- Thymosin alpha 1 is an acetylated polypeptide .
- It has been approved in 35 developing countries for the treatment of Hepatitis B and C .
- Additionally, it is used to boost the immune response in the treatment of other diseases .
Preparation Methods
- Thymalfasin is synthetically produced but was originally isolated from thymosin fraction 5 , a bovine thymus extract containing several immunologically active peptides.
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the public domain.
- Industrial production methods likely involve peptide synthesis techniques.
Chemical Reactions Analysis
- Thymalfasin can influence T-cell production and maturation .
- It stimulates the production of Th1 cytokines such as interferon-gamma and interleukin-2.
- It activates natural killer cell-mediated cytotoxicity .
- detailed information on specific reactions and reagents is limited.
Scientific Research Applications
- Thymalfasin has been investigated for its use in various fields:
Immunology: As an for influenza and hepatitis B vaccines.
Oncology: It is being explored for solid tumor treatment.
COVID-19: This compound therapy has been studied for pneumonia rehabilitation .
Mechanism of Action
- Thymalfasin primarily affects the immune system :
- It increases the number of T cells .
- Supports T cell differentiation and maturation .
- Reduces apoptosis.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
Biological Activity
Thymalfasin, also known as thymosin alpha 1 (Tα1), is a synthetic 28-amino acid peptide derived from the thymus. It plays a significant role in modulating the immune response and has been studied for its therapeutic applications in various diseases, particularly in viral infections and cancers. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy in clinical studies, and potential applications.
This compound exhibits a multi-modal mechanism of action that enhances immune function through several pathways:
- Stimulation of Immune Cells : this compound promotes the proliferation and activation of T-cells (CD4+ and CD8+), natural killer (NK) cells, and dendritic cells. It enhances the production of cytokines such as interleukin-2 (IL-2) while decreasing the production of Th2 cytokines (IL-4 and IL-10), which are often detrimental in viral infections .
- Direct Antiviral Effects : The peptide reduces viral replication by increasing the expression of major histocompatibility complex (MHC) class I molecules on infected cells, facilitating their recognition and destruction by immune cells .
- Tumor Immunology : this compound has been shown to reverse immunosuppressive tumor microenvironments by promoting the transformation of M2 macrophages to M1 macrophages, thereby enhancing T-cell infiltration into tumors and improving the efficacy of chemotherapy .
Table 1: Summary of this compound's Mechanisms
Mechanism | Description |
---|---|
Immune Cell Stimulation | Enhances proliferation and activation of T-cells and NK cells |
Cytokine Modulation | Increases IL-2 production; decreases IL-4 and IL-10 |
Direct Antiviral Action | Reduces viral replication; enhances MHC class I expression |
Tumor Microenvironment Modulation | Converts M2 macrophages to M1; enhances T-cell infiltration in tumors |
Clinical Efficacy
This compound has demonstrated significant efficacy in various clinical settings, particularly in treating chronic viral infections and cancers.
Case Studies
- Hepatitis C Treatment : A randomized controlled trial involving 109 patients with genotype 1 hepatitis C showed that this compound combined with interferon alpha-2b nearly doubled response rates compared to interferon therapy alone. The combination therapy resulted in higher rates of biochemical, virological, and histological responses .
- Cancer Therapy : this compound has been used in combination with chemotherapy for patients with hepatocellular carcinoma. It was found to improve lymphocyte function and increase cytotoxic T-cell responses against tumor cells .
- COVID-19 Applications : In China, this compound has been utilized to treat COVID-19 patients due to its immunomodulatory effects, helping to manage cytokine storms associated with severe cases .
Table 2: Clinical Studies on this compound
Study Focus | Findings |
---|---|
Hepatitis C | Increased response rates with combination therapy |
Cancer (HCC) | Enhanced lymphocyte function; improved chemotherapy outcomes |
COVID-19 | Reduced severity of cytokine storms; improved immune response |
Safety Profile
This compound is generally well-tolerated, with rare mild adverse events reported even among immunocompromised populations. Its safety profile makes it a promising candidate for use in various patient demographics, including the elderly and pediatric patients .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211374 | |
Record name | Thymalfasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3108.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of thymalfasin is not completely understood but is thought to be related to its immunomodulating activities, centered primarily around augmentation of T-cell function. In various in vitro assays, thymosin alpha 1 has been shown to promote T-cell differentiation and maturation; for example, CD4+, CD8+, and CD3+ cells have all been shown to be increased. Thymosin alpha 1 has also been shown to increase production of IFN-g, IL-2, IL-3, and expression of IL-2 receptor following activation by mitogens or antigens, increase NK cell activity, increase production of migratory inhibitory factor (MIF), and increase antibody response to T-cell dependent antigens. Thymosin alpha 1 has also been shown to antagonize dexamethasone-induced apoptosis of thymocytes in vitro. In vivo administration of thymosin alpha 1 to animals immunosuppressed by chemotherapy, tumor burden, or irradiation showed that thymosin alpha 1 protects against cytotoxic damage to bone marrow, tumor progression and opportunistic infections, thereby increasing survival time and number of survivors. Many of the in vitro and in vivo effects of thymosin alpha 1 have been interpreted as influences on either differentiation of pluripotent stem cells to thymocytes or activation of thymocytes into activated T-cells. Thymalfasin also has been shown in vitro to upregulate expression of toll like receptors (TLR) including TLR2 and TLR9 in mouse and human dendritic cells, as well as activate NF-kB and JNK/P38/AP1 pathways. Thymalfasin's activation of dendritic cells provides another possible pathway explaining thymalfasin's immunomodulatory and antiviral effects. | |
Record name | Thymalfasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62304-98-7, 69521-94-4 | |
Record name | Thymalfasin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymosin alpha(1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymalfasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymalfasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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